Merocyanine 540

Catalog No.
S621270
CAS No.
62796-23-0
M.F
C26H32N3NaO6S2
M. Wt
569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merocyanine 540

CAS Number

62796-23-0

Product Name

Merocyanine 540

IUPAC Name

sodium;3-[2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate

Molecular Formula

C26H32N3NaO6S2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C26H33N3O6S2.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1

InChI Key

OSQUFVVXNRMSHL-UHFFFAOYSA-M

SMILES

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]

Synonyms

MC 540, merocyanine 540, merocyanine dye

Canonical SMILES

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]

Isomeric SMILES

CCCCN1C(=O)C(=C/C=C\C=C/2\N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]

Photodynamic Therapy (PDT)

MC-540 acts as a photosensitizer in PDT, a light-based treatment for various conditions, including cancer. Upon exposure to light, MC-540 generates reactive oxygen species (ROS) that can damage nearby cells. This targeted approach allows researchers to selectively eliminate diseased cells while minimizing harm to healthy tissues. Studies have shown MC-540's effectiveness in:

  • Leukemia treatment: Research suggests MC-540 combined with light can eliminate or inhibit the growth of human leukemia cells in vitro [].
  • Antimicrobial activity: MC-540, when activated by light, can kill various bacteria, including Staphylococcus aureus, both in their planktonic (free-floating) and biofilm (surface-attached) forms [].

Biological Probe

MC-540's unique properties make it a valuable tool for studying various biological processes:

  • Membrane studies: Due to its lipophilic nature, MC-540 preferentially partitions into loosely packed regions of the cell membrane. This property allows researchers to investigate membrane fluidity, potential changes, and assess the overall health of cell membranes [, ].
  • Cell cycle analysis: The dye uptake by cells varies depending on their metabolic activity and cell cycle stage. Studies have shown that MC-540 can help differentiate between quiescent (less active) and actively dividing cells, providing insights into cell proliferation and differentiation processes [].

Merocyanine 540 is an anionic, lipophilic fluorescent dye characterized by its unique photophysical properties, making it a valuable tool in biological and chemical research. This compound, with the molecular formula C26H32N3NaO6S2, exhibits strong fluorescence and is primarily utilized as a photosensitizer in photodynamic therapy, particularly for treating human cancer cells like leukemia . It serves as a biological probe for studying membrane dynamics and transmembrane potentials due to its voltage-sensitive fluorescence capabilities .

Merocyanine 540 accumulates in energized (polarized) cell membranes due to its interaction with the membrane potential. The accumulation results in enhanced fluorescence, allowing researchers to indirectly measure membrane potential using fluorescence microscopy techniques [].

Upon light excitation, leading to the generation of reactive oxygen species that can induce cell damage in targeted cancer therapies . Additionally, the dye's fluorescence properties are sensitive to environmental factors such as solvent polarity and concentration, which can affect its aggregation state and photophysical behavior .

Merocyanine 540 has demonstrated significant biological activity, particularly in its role as a photosensitizer. Its ability to bind preferentially to certain cell types, such as leukemia cells and electrically excitable cells, enhances its effectiveness in photodynamic therapy . The dye's voltage-sensitive fluorescence allows researchers to monitor electrical activities in cells, making it useful for studying action potentials in neuronal tissues . Furthermore, studies have shown that Merocyanine 540 interacts with nicotinic acetylcholine receptors, providing insights into its potential applications in neurobiology .

The synthesis of Merocyanine 540 typically involves the condensation of specific aromatic compounds under controlled conditions. A common method includes the reaction of a cyanine dye precursor with a suitable electrophile in the presence of a base. The process can vary depending on the desired purity and yield, but generally follows these steps:

  • Preparation of Precursors: Obtain appropriate aromatic amines and carbonyl compounds.
  • Condensation Reaction: Mix the precursors with a base (e.g., sodium hydroxide) under reflux conditions.
  • Purification: Isolate the product through recrystallization or chromatography techniques to achieve high purity.

This synthetic approach allows for modifications that can tailor the dye's properties for specific applications.

Merocyanine 540 finds extensive applications across various fields:

  • Photodynamic Therapy: Used as a sensitizer for cancer treatment by inducing cytotoxic effects upon light activation.
  • Fluorescence Microscopy: Serves as a probe for visualizing cellular structures and dynamics.
  • Neuroscience: Employed to study neuronal activity through voltage-sensitive fluorescence.
  • Biochemical Studies: Utilized in membrane studies to investigate lipid bilayer properties and dynamics .

Research has highlighted several interactions of Merocyanine 540 with biological molecules:

  • Nicotinic Acetylcholine Receptor: Studies have shown that Merocyanine 540 can bind to nicotinic acetylcholine receptors, affecting their functionality and providing insights into neurotransmission processes .
  • Cell Membranes: The dye's interaction with lipid membranes has been investigated using fluorescence techniques to understand membrane fluidity and phase transitions .
  • Nanocomposite Materials: Recent studies have explored how Merocyanine 540 interacts with nanostructured materials, leading to changes in its photophysical properties and potential applications in drug delivery systems .

Merocyanine 540 is part of a broader class of cyanine dyes known for their fluorescent properties. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Rhodamine BCationic DyeStrong absorption in the visible range; used in biological staining.
Cyanine 3Cationic DyeCommonly used in molecular imaging; less lipophilic than Merocyanine 540.
Nile RedNeutral DyeExhibits strong fluorescence in lipid environments; used for lipid staining.

Uniqueness of Merocyanine 540

Merocyanine 540 stands out due to its anionic nature and sensitivity to voltage changes, making it particularly effective for studying dynamic biological processes like action potentials. Its ability to aggregate at different concentrations also differentiates it from other dyes, impacting its application in various experimental setups .

Hydrogen Bond Acceptor Count

8

Exact Mass

569.16302238 g/mol

Monoisotopic Mass

569.16302238 g/mol

Heavy Atom Count

38

UNII

BS0KSN6L1U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62796-23-0

Wikipedia

Merocyanine 540

General Manufacturing Information

3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)-2-buten-1-ylidene]-, sodium salt (1:1): INACTIVE

Dates

Modify: 2024-04-15

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